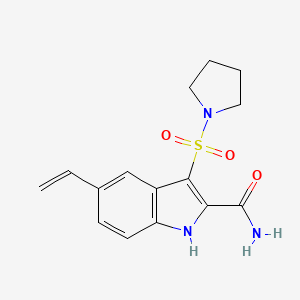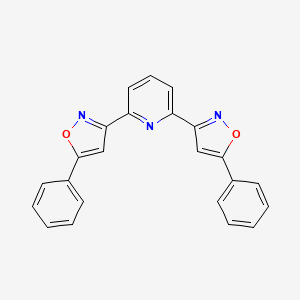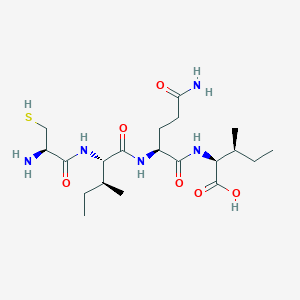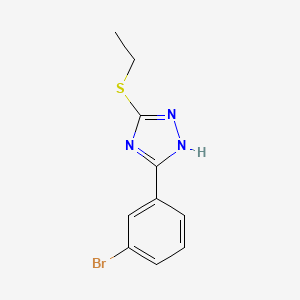![molecular formula C14H15N3O3 B14183936 N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine CAS No. 918152-14-4](/img/structure/B14183936.png)
N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a nitropyridin-4-amine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce a nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Benzyloxyethyl Intermediate: The next step involves the preparation of the benzyloxyethyl intermediate. This can be done by reacting benzyl alcohol with ethylene oxide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of the benzyloxyethyl intermediate with the nitrated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Benzaldehyde derivative
Reduction: Amino derivative
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties. Its nitro and benzyloxy groups contribute to its reactivity and functionality.
Mécanisme D'action
The mechanism of action of N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects . The benzyloxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(Benzyloxy)ethyl]-4-nitropyridin-3-amine: Similar structure but with different positioning of the nitro and amine groups.
N-[2-(Benzyloxy)ethyl]-2-nitropyridin-4-amine: Similar structure but with the nitro group at the 2-position.
Uniqueness
N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of the benzyloxy group and the nitropyridine core provides a versatile scaffold for further chemical modifications and functionalization.
Propriétés
Numéro CAS |
918152-14-4 |
|---|---|
Formule moléculaire |
C14H15N3O3 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
3-nitro-N-(2-phenylmethoxyethyl)pyridin-4-amine |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)14-10-15-7-6-13(14)16-8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,15,16) |
Clé InChI |
WDBCUICHUYAVKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCNC2=C(C=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)

![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)




![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)

![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)

